Zinc sulfite dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

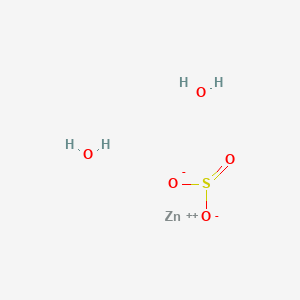

Zinc sulfite dihydrate is a chemical compound with the molecular formula H4O5SZn and a molar mass of 181.48 . It is a white crystalline powder that decomposes at 200°C . It is soluble in H2SO3 and decomposes in hot water .

Synthesis Analysis

Zinc oxide nanoparticles were synthesized using a simple precipitation method with zinc sulfate and sodium hydroxide as starting materials . The synthesized sample was calcined at different temperatures for 2 hours . Another synthesis method involves reacting zinc carbonate with sulfuric acid to produce zinc sulfate . The resulting solution is then cooled and evaporated .Molecular Structure Analysis

The linear formula for Zinc sulfite dihydrate is ZnSO3·2H2O . The molecular weight is 181.48 . The IUPAC Standard InChI is InChI=1S/H2O3S.H2O.Zn/c1-4(2)3;;/h(H2,1,2,3);1H2;/q;;+2/p-2 .Chemical Reactions Analysis

Zinc (II) ion reacts with aqueous ammonia to precipitate white gelatinous Zn (OH)2 . The reaction is as follows: Zn2+(aq) + 2NH3(aq) + 2H2O(l) ↽−−⇀ Zn(OH)2(s) + 2NH+4 (aq) .Physical And Chemical Properties Analysis

Zinc sulfite dihydrate is a white crystalline powder . It absorbs atmospheric oxygen and is oxidized to sulfate . It is insoluble in ethanol . Its solubility in water is 0.01733mol/kg H2O at 25°C .Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Zinc nanostructures, which can be synthesized from zinc sulfite dihydrate, have attracted much attention due to their morphological, physicochemical, and electrical properties . These properties make them suitable for various biomedical applications such as cancer and diabetes treatment, anti-inflammatory activity, and drug delivery . Zinc nanostructures play an important role in inducing cellular apoptosis, triggering excess reactive oxygen species (ROS) production, and releasing zinc ions due to their inherent nature and specific shape .

Synthesis of Zinc Oxide Nanoparticles

Zinc sulfite dihydrate can be used in the synthesis of zinc oxide nanoparticles . The properties of these nanoparticles, such as their morphology, mineralogical phase, textural properties, microstructures, and size, can be influenced by the synthesis parameters . These properties directly affect their applications in various fields .

Wastewater Treatment

Zinc oxide nanoparticles, which can be synthesized from zinc sulfite dihydrate, have been applied as nanoadsorbents for the removal of heavy metals from wastewater . Their unique physical, chemical, and biological properties make them effective in this application .

Green Synthesis of Zinc Salt-Dependent ZnO-NPs

Zinc sulfite dihydrate can be used in the green synthesis of zinc salt-dependent ZnO-NPs . This method uses an extract from Phoenix dactylifera L. that is rich in phytochemicals and acts as reducing and stabilizing agents . The impact of different metal salts and molar masses on nanoparticle synthesis is also explored in this method .

Soil and Foliar Applications

Zinc sulfite dihydrate can be used in soil and foliar applications . For example, it can be used to measure leaf relative water content (RWC), water saturation deficit (WSD), and water uptake capacity (WUC) in wheat leaves at flowering .

Personal Care Products

Zinc oxide nanoparticles, synthesized from zinc sulfite dihydrate, are increasingly used in personal care products, such as sunscreens and cosmetics, due to their strong UV absorption properties . They also have antimicrobial and antibacterial properties .

Wirkmechanismus

Target of Action

Zinc, as a component of Zinc Sulfite Dihydrate, is an essential trace element that plays a crucial role in numerous biological processes . It has been identified as a cofactor for over 70 different enzymes, including alkaline phosphatase, lactic dehydrogenase, and both RNA and DNA polymerase . These enzymes play vital roles in various biochemical reactions, contributing to the normal functioning of the body.

Mode of Action

Zinc facilitates wound healing, helps maintain normal growth rates, normal skin hydration, and the senses of taste and smell . It also improves the absorption of water and electrolytes, enhances the immune response, and improves the regeneration of the intestinal epithelium . Zinc’s interaction with its targets leads to these physiological changes, contributing to its essential role in the body.

Biochemical Pathways

Zinc is involved in numerous biochemical pathways. It is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Zinc assumes a pivotal position during numerous physiological processes, including cell cycle progression, immune functions, and many other physiological procedures . Zinc transportation is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake .

Pharmacokinetics

It is known that zinc is a necessary trace element in the diet, forming an essential part of many enzymes, and playing an important role in protein synthesis and in cell division

Result of Action

The molecular and cellular effects of Zinc Sulfite Dihydrate’s action are primarily due to the role of zinc. Zinc’s action results in improved wound healing, normal growth rates, normal skin hydration, and the maintenance of the senses of taste and smell . It also leads to improved absorption of water and electrolytes, enhanced immune response, and improved regeneration of the intestinal epithelium .

Zukünftige Richtungen

Zinc is an essential trace element in the diet, forming an essential part of many enzymes, and playing an important role in protein synthesis and in cell division . Research has shown that an imbalance of zinc is associated with neuronal damage associated with traumatic brain injury, stroke, and seizures . Therefore, there is a need for better understanding of human zinc metabolism and homeostasis .

Eigenschaften

IUPAC Name |

zinc;sulfite;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3S.2H2O.Zn/c1-4(2)3;;;/h(H2,1,2,3);2*1H2;/q;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPDPMXNPJYOTJ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-]S(=O)[O-].[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O5SZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584074 |

Source

|

| Record name | Zinc sulfite--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7488-52-0 |

Source

|

| Record name | Zinc sulfite--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the structural formula of Copper Zinc Sulfite Dihydrate and what can you tell me about its structure based on the research?

A1: The molecular formula for Copper Zinc Sulfite Dihydrate is Cu2Zn(SO3)2·2H2O. The research paper focuses on synthesizing and characterizing a series of double sulfites with the general formula Cu2MII(SO3)2·2H2O, where MII represents various divalent metal ions, including Zinc (Zn2+). [] The paper confirms the successful synthesis of Copper Zinc Sulfite Dihydrate and delves into its crystal structure, revealing it crystallizes in a triclinic system. Further structural details are explored within the research. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isoxazole, 5-ethoxy-4,5-dihydro-3-[(5-methyl-2-furanyl)methyl]-(9CI)](/img/structure/B147981.png)

![3-[3,5-Dimethylisoxazol-4-yl]-1-propanol](/img/structure/B147985.png)